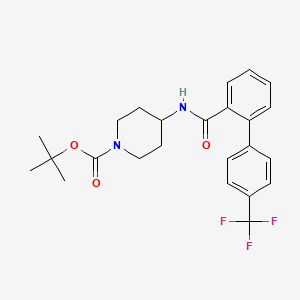
tert-Butyl 4-(4'-(trifluoromethyl)biphenyl-2-ylcarboxamido)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-(4'-(trifluoromethyl)biphenyl-2-ylcarboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C24H27F3N2O3 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-Butyl 4-(4'-(trifluoromethyl)biphenyl-2-ylcarboxamido)piperidine-1-carboxylate (CAS Number: 1389198-23-5) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C₂₄H₂₇F₃N₂O₃
- Molar Mass : 448.48 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a trifluoromethyl-biphenyl moiety.
Biological Activity
Research into the biological activity of this compound has revealed several potential mechanisms and effects:
1. Anticancer Activity
Studies have shown that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, derivatives containing piperidine rings have been linked to apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
2. Antimicrobial Properties
Some research indicates that compounds with trifluoromethyl groups may enhance antimicrobial activity. The presence of the trifluoromethyl group can increase lipophilicity, allowing for better membrane penetration and potentially leading to increased efficacy against bacterial strains .
3. Neuroprotective Effects
Compounds related to this structure have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. They may interact with neurotransmitter systems or inhibit neuroinflammation, providing a protective effect on neuronal cells .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that similar piperidine-based compounds showed significant inhibition of cancer cell proliferation in vitro, suggesting that this compound could have similar effects .
- Neuroprotection Research : In a study examining neuroprotective agents, compounds with a trifluoromethyl substitution were found to reduce oxidative stress markers in neuronal cells, indicating potential therapeutic applications for neurodegenerative diseases .
Research Findings
The following table summarizes key findings from various studies on related compounds:
Eigenschaften
IUPAC Name |
tert-butyl 4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N2O3/c1-23(2,3)32-22(31)29-14-12-18(13-15-29)28-21(30)20-7-5-4-6-19(20)16-8-10-17(11-9-16)24(25,26)27/h4-11,18H,12-15H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWQBGFRGRQJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















